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molecular formula C9H9BrO B1524294 1-Bromo-4-cyclopropoxybenzene CAS No. 38380-85-7

1-Bromo-4-cyclopropoxybenzene

Cat. No. B1524294
M. Wt: 213.07 g/mol
InChI Key: FOCLRODNGKLAOT-UHFFFAOYSA-N
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Patent
US07705023B2

Procedure details

To mixture of 1-bromo-4-vinyloxybenzene (11.5 g, 58 mmol), chloroiodomethane (41 g, 232 mmol) and dichloroethane (180 mL) was added diethylzinc (15% solution in hexanes-95.5 mL, 116 mmol) over 3 h at 0° C. After 30 min stirring, NH4Cl solution (200 mL, aq. sat.) and light petrol (300 mL) was added. The organic phase was separated and concentrated in vacuo (8 bar, 50° C.). The residue was redissolved in light petrol and the insoluble material was filtered off. The filtrate was concentrated to afford sub-title compound (11.7 g, 94%).
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
41 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step One
Quantity
95.5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
petrol
Quantity
300 mL
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
94%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH:9]=[CH2:10])=[CH:4][CH:3]=1.Cl[CH2:12]I.ClC(Cl)C.C([Zn]CC)C>[NH4+].[Cl-]>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH:9]2[CH2:12][CH2:10]2)=[CH:4][CH:3]=1 |f:4.5|

Inputs

Step One
Name
Quantity
11.5 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)OC=C
Name
Quantity
41 g
Type
reactant
Smiles
ClCI
Name
Quantity
180 mL
Type
reactant
Smiles
ClC(C)Cl
Step Two
Name
Quantity
95.5 mL
Type
reactant
Smiles
C(C)[Zn]CC
Step Three
Name
petrol
Quantity
300 mL
Type
solvent
Smiles
Name
Quantity
200 mL
Type
solvent
Smiles
[NH4+].[Cl-]

Conditions

Stirring
Type
CUSTOM
Details
After 30 min stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic phase was separated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo (8 bar, 50° C.)
DISSOLUTION
Type
DISSOLUTION
Details
The residue was redissolved in light petrol
FILTRATION
Type
FILTRATION
Details
the insoluble material was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=CC=C(C=C1)OC1CC1
Measurements
Type Value Analysis
AMOUNT: MASS 11.7 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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